molecular formula C16H26O B1332393 10-Phenyl-1-decanol CAS No. 62607-69-6

10-Phenyl-1-decanol

Cat. No. B1332393
CAS RN: 62607-69-6
M. Wt: 234.38 g/mol
InChI Key: WNFXODBOMMSELY-UHFFFAOYSA-N
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Description

10-Phenyl-1-decanol is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various phenyl-substituted alcohols and related compounds, which can provide insight into the properties and reactivity of phenyl-substituted alcohols in general. For instance, the study of 10-(perfluorohexyl)-decanol provides information on the behavior of a partially fluorinated phenyl-substituted alcohol in biological systems .

Synthesis Analysis

The synthesis of phenyl-substituted compounds can be complex, involving multiple steps and isomers. For example, the preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol required the separation of diastereomers and enantiomers to identify the active form of the inhibitor . Similarly, the synthesis of B-allyl-10-Ph-9-borabicyclo[3.3.2]decanes involved the creation of enantiomerically pure reagents, demonstrating the importance of stereochemistry in the synthesis of phenyl-substituted compounds .

Molecular Structure Analysis

The molecular structure of phenyl-substituted compounds can significantly influence their properties and reactivity. For instance, the synthesis and characterization of 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes revealed a rich polymorphism including twist-bend nematic and smectic phases, indicating the impact of molecular structure on liquid crystal behavior .

Chemical Reactions Analysis

Phenyl-substituted compounds can participate in various chemical reactions. The interaction between 1,10-phenanthroline and KO(t)Bu to form a radical anion is a key step in the activation of aryl bromides by electron transfer, demonstrating the reactivity of phenyl-substituted ligands in redox reactions . Additionally, the synthesis of 10-phenyl-5,10-dihydroindeno[1,2-b]indoles involved a domino intermolecular Friedel–Crafts alkylation and intramolecular acylation, followed by the Fischer indole reaction, showcasing the versatility of phenyl-substituted compounds in complex organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl-substituted alcohols can be influenced by their molecular structure. For example, the study of 10-(perfluorohexyl)-decanol's mixing behavior with DPPC showed that it caused peak broadening in differential scanning calorimetry and affected the phase transitions of DPPC bilayers, indicating its partial miscibility and impact on the physical properties of biological membranes . The behavior of 10-(perfluorohexyl)-decanol at the air–water interface also demonstrated the influence of molecular structure on interfacial properties .

Scientific Research Applications

Air-Water Interface Study

10-(Perfluorohexyl)-decanol, a partially fluorinated analog of hexadecanol, has been studied for its behavior at the air-water interface. This research indicates that such compounds, which are structurally similar to 10-Phenyl-1-decanol, have unique intermolecular interactions and phase transitions at varying temperatures and conditions (Lehmler & Bummer, 2002).

Electrocatalysis and Sensing

In a study involving 1,10-Phenanthroline, which shares structural similarities with 10-Phenyl-1-decanol, its use in electrocatalysis for the selective recognition of copper ions and hydrogen peroxide sensing was explored. This research highlights the potential of such compounds in electrochemical sensors and catalysis applications (Gayathri & Kumar, 2014).

Drug Delivery Research

Fluorocarbon alcohols like 10-(perfluorohexyl)-decanol are being explored for novel pulmonary drug delivery approaches, providing insights into the potential of 10-Phenyl-1-decanol in similar biomedical applications (Lehmler & Bummer, 2005).

Liquid Crystalline Properties

Research on side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens, which are structurally related to 10-Phenyl-1-decanol, has been conducted. This study offers insights into the novel mesomorphic properties of these compounds, suggesting applications in materials science (Kong & Tang, 1998).

Membrane-Based Solvent Extraction

A predictive model for the extraction of phenylglycine using membrane contactors involving 1-decanol has been developed, indicating the potential of 10-Phenyl-1-decanol in membrane-based extraction processes (González-Muñoz, Luque, Álvarez, & Coca, 2005).

Biofuel and Energy Research

The potential of 1-decanol in biofuel production has been explored, demonstrating its use in creating medium-chain alcohols from glucose, which could be extended to similar compounds like 10-Phenyl-1-decanol (Rutter & Rao, 2016).

Phase Equilibria Studies

Research on the phase equilibria of C10-alcohol isomers, including 1-decanol, in supercritical ethane, provides valuable data for understanding the behavior of similar compounds like 10-Phenyl-1-decanol in different solvents and conditions (Zamudio, Schwarz, & Knoetze, 2011).

Chemical Sensing

A study using 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an ionophore for copper-selective poly(vinyl) chloride membrane electrodes showcases the potential application of similar phenyl-based compounds in chemical sensing technologies (Kopylovich, Mahmudov, & Pombeiro, 2011).

properties

IUPAC Name

10-phenyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,17H,1-6,8,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFXODBOMMSELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340961
Record name 10-Phenyl-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Phenyl-1-decanol

CAS RN

62607-69-6
Record name 10-Phenyl-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
R Lu, Y Kamiya, T Miyakoshi - Journal of analytical and applied pyrolysis, 2007 - Elsevier
… (hexane:ethyl acetate = 9:1) to give 10-phenyl-1-decanol (6.70 g, 82.1%). Rf = 0.30 (hexane:ethyl acetate = 9:1). 10-Phenyl-1-decanol (2.66 g, 11.4 mmol) was added to a solution of …
Number of citations: 34 www.sciencedirect.com
I Abe, Y Kashiwagi, H Noguchi - Bioorganic & medicinal chemistry letters, 2000 - Elsevier
… 4-Phenyl-1-butanol, 6-phenyl-1-hexanol, 8-phenyl-1-octanol, and 10-phenyl-1-decanol were from Lancaster. For the synthesis of galloyl esters (3–10), esterification of gallic acid with …
Number of citations: 13 www.sciencedirect.com
T Miyakoshi, Y Du, J Kumanotani - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
… 10-Phenyl-1-decanol (4a). A Grignard reagent was prepared from bromobenzene (7.07 mg, 45 mmol) and magnesium turning (0,96 g, 40 mmol) in dry THF (20 mL) with a small amount …
Number of citations: 3 www.journal.csj.jp
IPC Class, A USPC - 2008 - patentsencyclopedia.com
… by using a different starting material (such as 10-phenyl-1-decanol). This starting material, 10-phenyl-1-decanol, was reacted with triphenylphosphine and dissolved in benzene. A …
Number of citations: 0 www.patentsencyclopedia.com
K Habte - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
Y Kobayashi, T Yoshida, E Kotani, Y Matsuura… - Xenobiotica, 1995 - Taylor & Francis
… sized from sebacic acid via sebacic acid anhydride (Cason 1 Y63), 10-0x0-10-phenyldecanoic acid (Somerville and Allen 1943), methyl-10-phenyldecanoate and 10-phenyl-1 -decanol …
Number of citations: 8 www.tandfonline.com
MP Alam - 2014 - keep.lib.asu.edu
Mitochondria are crucial intracellular organelles which play a pivotal role in providing energy to living organisms in the form of adenosine triphosphate (ATP). The mitochondrial electron …
Number of citations: 3 keep.lib.asu.edu
L Zhang, C Zhao, Y Liu, J Xu, X Xu… - Angewandte Chemie …, 2017 - Wiley Online Library
… Even the unprecedented substrate derived from 10-phenyl-1-decanol is able to provide the desired olefination products (2 e) with high meta selectivity, albeit in decreased yield. Main …
Number of citations: 70 onlinelibrary.wiley.com
R Lu, T Miyakoshi - 2015 - books.google.com
Lacquer Chemistry and Applications explores the topic of lacquer, the only natural product polymerized by an enzyme that has been used for a coating material in Asian countries for …
Number of citations: 64 books.google.com
BE Silva - 2023 - search.proquest.com
CHAPTER 1. This chapter introduces the field of study and motivations steering the direction of development. The topics of catalysis and bifunctional catalysis are discussed. …
Number of citations: 4 search.proquest.com

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